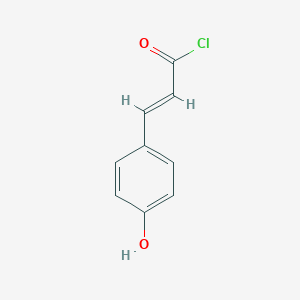
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- is a derivative of 4-hydroxycinnamic acid, a phenolic compound found in various plants. This compound is known for its role in the biosynthesis of lignin and other phenolic compounds. It has a chemical structure characterized by a phenyl ring substituted with a hydroxyl group and a vinyl group, which is further modified to include a chloride group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxycinnamic acid chloride typically involves the chlorination of 4-hydroxycinnamic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions. The general reaction scheme is as follows: [ \text{4-Hydroxycinnamic acid} + \text{SOCl}_2 \rightarrow \text{2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)-} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 4-hydroxycinnamic acid chloride may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
化学反应分析
Types of Reactions: 2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while the vinyl group can be reduced to form saturated derivatives.
Coupling Reactions: It can participate in coupling reactions to form dimers or polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Quinones: Resulting from oxidation of the phenolic group.
Saturated Derivatives: Produced from the reduction of the vinyl group.
科学研究应用
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its role in plant metabolism and its potential antioxidant properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization and cross-linking reactions.
作用机制
The biological activities of 4-hydroxycinnamic acid chloride are primarily attributed to its ability to interact with cellular targets and modulate various biochemical pathways. For instance, its antioxidant activity is linked to its capacity to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function. Additionally, it can inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis.
相似化合物的比较
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- can be compared with other hydroxycinnamic acid derivatives such as:
Caffeic Acid Chloride: Contains an additional hydroxyl group on the phenyl ring, enhancing its antioxidant properties.
Ferulic Acid Chloride: Features a methoxy group, which increases its lipophilicity and membrane permeability.
Sinapic Acid Chloride: Possesses both methoxy and hydroxyl groups, providing a balance of hydrophilic and lipophilic characteristics.
These compounds share similar chemical reactivity but differ in their biological activities and applications due to the variations in their functional groups.
属性
CAS 编号 |
108608-03-3 |
|---|---|
分子式 |
C9H7ClO2 |
分子量 |
182.6 g/mol |
IUPAC 名称 |
(E)-3-(4-hydroxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H7ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H/b6-3+ |
InChI 键 |
NRCHXNLCBKWXPH-ZZXKWVIFSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)O |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)O |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)O |
同义词 |
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)







![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)




